molecular formula C14H11Cl2N3O2 B5837554 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide

2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide

Cat. No. B5837554
M. Wt: 324.2 g/mol
InChI Key: FKGDCMGICYNYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide, also known as CCPHC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is a hydrazine derivative that has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, this compound prevents the breakdown of proteins that regulate cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, making it a readily available compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide. One potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anticancer properties. Additionally, the potential use of this compound as an antimicrobial agent could be explored further. Overall, this compound shows great promise as a therapeutic agent, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form the final product, this compound. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting with ease.

Scientific Research Applications

2-(3-chlorobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-[(3-chlorobenzoyl)amino]-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDCMGICYNYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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